2-amino-N-(oxolan-2-ylmethyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-amino-N-(oxolan-2-ylmethyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an amino group, an oxolane ring, and a cyclopenta[b]thiophene moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(oxolan-2-ylmethyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(oxolan-2-ylmethyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-amino-N-(oxolan-2-ylmethyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-amino-N-(oxolan-2-ylmethyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: Known for its dual inhibitory activity against Bcr-Abl and histone deacetylase.
2-(2,3-anhydrofuranosyl)thiazole-4-carboxamide: Studied for its biological activities, including antimicrobial and anticancer properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H18N2O2S |
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Molecular Weight |
266.36 g/mol |
IUPAC Name |
2-amino-N-(oxolan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C13H18N2O2S/c14-12-11(9-4-1-5-10(9)18-12)13(16)15-7-8-3-2-6-17-8/h8H,1-7,14H2,(H,15,16) |
InChI Key |
ARWYCUBVLAUJHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(SC3=C2CCC3)N |
Origin of Product |
United States |
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